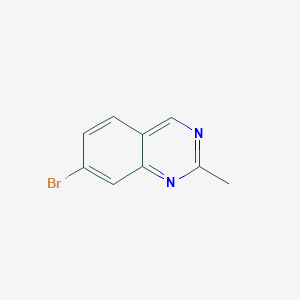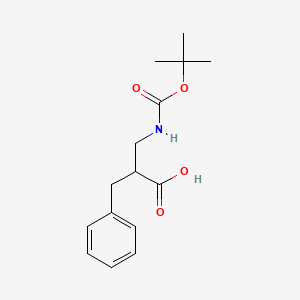
5-Bromo-2-(1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the molecular formula C9H8BrN3 . It is a pale-yellow to yellow-brown solid at room temperature . This compound is part of the heterocyclic series of organic compounds, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(1H-pyrazol-3-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring via a carbon atom . The pyrazole ring contains two nitrogen atoms, while the pyridine ring contains one nitrogen atom . The compound also contains a bromine atom attached to the pyridine ring .
Physical And Chemical Properties Analysis
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 238.09 .
Applications De Recherche Scientifique
Pharmaceutical Research
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a compound that has been studied for its potential use in pharmaceuticals. The pyrazole moiety is known for its biological activity, and when combined with a pyridine ring, it can lead to compounds with significant therapeutic potential . Researchers have synthesized various derivatives of this compound to explore their use in treating diseases.
Biomedical Applications
The structure of “5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is similar to that of some natural nucleotides, making it of interest in the design of drugs that can interact with DNA or RNA. It has been explored for use in the development of antiviral, antibacterial, and anticancer agents .
Mécanisme D'action
Target of Action
Compounds containing pyrazole moieties are known to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 5-Bromo-2-(1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
Related pyrazole derivatives have shown significant inhibitory activity against various cell lines .
Propriétés
IUPAC Name |
5-bromo-2-(1H-pyrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYPOCKOBSRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621826 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrazol-3-yl)pyridine | |
CAS RN |
811464-25-2 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)






![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)



